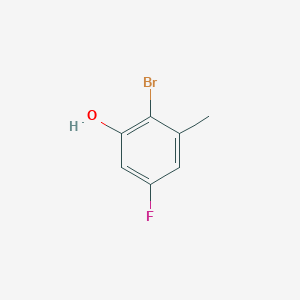

2-Bromo-5-fluoro-3-methylphenol

Description

2-Bromo-5-fluoro-3-methylphenol is a halogenated phenolic compound featuring a bromine atom at position 2, a fluorine atom at position 5, and a methyl group at position 3 on the aromatic ring. Its molecular formula is C₇H₆BrFO, with a molecular weight of 219.03 g/mol. The compound’s structure combines electron-withdrawing groups (Br, F) and an electron-donating methyl group, creating a unique electronic profile that influences its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

Molecular Formula |

C7H6BrFO |

|---|---|

Molecular Weight |

205.02 g/mol |

IUPAC Name |

2-bromo-5-fluoro-3-methylphenol |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 |

InChI Key |

KXORHVIKYIUJJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)O)F |

Origin of Product |

United States |

Scientific Research Applications

2-Bromo-5-fluoro-3-methylphenol is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-3-methylphenol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Bromo-2-fluoro-5-methylphenylboronic Acid

- Structure : Bromo (position 3), fluoro (position 2), methyl (position 5), with a boronic acid group.

- Comparison: The meta-positioning of bromine (vs. ortho in the target compound) alters resonance effects. Boronic acid introduces distinct reactivity (e.g., Suzuki coupling), whereas the phenol group in the target compound enhances acidity (pKa ~8–10 for phenols vs. ~9–11 for arylboronic acids) .

5-Bromo-2-(3-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran

- Structure : Bromo (position 5), fluorophenyl (position 2), methyl-sulfinyl (position 3) on a benzofuran scaffold.

- The benzofuran core may confer rigidity, affecting binding in biological systems .

Functional Group Modifications

(2-Amino-5-bromo-3-fluorophenyl)methanol

- Structure: Amino (position 2), bromo (position 5), fluoro (position 3), with a hydroxymethyl group.

- Comparison: The amino group (electron-donating) increases ring electron density, reducing phenol acidity compared to the target compound’s methyl group. The hydroxymethyl group adds hydrogen-bonding capacity, which may enhance solubility .

3-Bromo-5-(trifluoromethyl)phenol

- Structure : Bromo (position 3), trifluoromethyl (position 5).

- Comparison: The trifluoromethyl group (stronger electron-withdrawing than methyl) significantly lowers pKa (phenol acidity increases). The target compound’s methyl group provides steric bulk without drastically altering electronic properties .

Fluorinated Pyrimidines (e.g., 5-Fluoro-2′-deoxyuridine)

- Role of Fluorine: Fluorine in pyrimidines inhibits thymidylate synthase, blocking DNA synthesis. In 2-Bromo-5-fluoro-3-methylphenol, fluorine may similarly enhance bioactivity by mimicking hydroxyl groups in biomolecules, improving target binding .

Data Table: Key Properties of Comparable Compounds

| Compound | Substituents (Positions) | Functional Groups | Key Properties/Effects |

|---|---|---|---|

| This compound | Br (2), F (5), CH₃ (3) | Phenol | Moderate acidity (pKa ~9), lipophilic |

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Br (3), F (2), CH₃ (5) | Boronic acid | Reactivity in cross-coupling reactions |

| 3-Bromo-5-(trifluoromethyl)phenol | Br (3), CF₃ (5) | Phenol | High acidity (pKa ~7.5), strong EWG |

| (2-Amino-5-bromo-3-fluorophenyl)methanol | NH₂ (2), Br (5), F (3) | Hydroxymethyl, amine | Enhanced solubility, reduced acidity |

Research Findings and Implications

- Acidity Trends: Bromine and fluorine (ortho/meta to -OH) in the target compound create competing electronic effects.

- Bioactivity Potential: Fluorine’s role in mimicking biomolecular motifs (e.g., hydrogen-bond acceptors) suggests utility in drug design, as seen in fluorinated pyrimidines .

- Synthetic Challenges: Bromination/fluorination regioselectivity is critical. ’s method for brominating furanones (NBS/AIBN) may be adaptable for phenol derivatives under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.